molecular formula C7H3Br2FO2 B179145 2,4-Dibromo-6-fluorobenzoic acid CAS No. 183065-69-2

2,4-Dibromo-6-fluorobenzoic acid

Cat. No.: B179145
CAS No.: 183065-69-2
M. Wt: 297.9 g/mol
InChI Key: RAGHPDYPAYDOJH-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzoic acid is an organic compound with the molecular formula C7H3Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms, and the hydrogen atom at position 6 is replaced by a fluorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications .

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.

Mode of Action

As a benzoic acid derivative, it may interact with its targets through the carboxylic acid functional group, which can participate in a variety of chemical reactions . The bromine and fluorine substituents on the benzene ring could also influence its reactivity and interaction with targets.

Biochemical Pathways

Given its use as a building block in organic synthesis , it could potentially be involved in a wide range of biochemical pathways depending on the final compound it is part of.

Pharmacokinetics

Its physicochemical properties, such as its molecular weight and logp value, could influence its pharmacokinetic behavior .

Result of Action

As a building block in organic synthesis , its effects would likely depend on the specific compound it is incorporated into and the biological context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method is the bromination of 6-fluorobenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce different reduced derivatives .

Scientific Research Applications

2,4-Dibromo-6-fluorobenzoic acid is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various chemical reactions.

    Biology: The compound is used in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-chlorobenzoic acid
  • 2,4-Dibromo-6-iodobenzoic acid
  • 2,4-Dichloro-6-fluorobenzoic acid

Uniqueness

2,4-Dibromo-6-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHPDYPAYDOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378807
Record name 2,4-dibromo-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183065-69-2
Record name 2,4-Dibromo-6-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183065-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of n-BuLi (20 mL, 50.0 mmol) was added dropwise to a solution of diisopropylamine (5.6 g, 55.0 mmol) in 200 mL of THF at −70° C. The mixture was stirred at 0° C. for 15 minutes and then recooled to −70° C. A solution of 1,3-dibromo-5-fluorobenzene (12.7 g, 50.0 mmol, in 50 mL of THF) was added dropwise. The resulting mixture was stirred at −70° C. for 2 hours then poured into fresh dry ice and stirred overnight. The mixture was diluted with 1 L of ether and washed with water twice. The combined water layer was washed with ether then acidified to pH=2 with hydrochloric acid and extracted with EtOAc twice. The combined EtOAc layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to give 2,4-dibromo-6-fluorobenzoic acid as white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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